Cas no 146449-90-3 ((4-pentyloxyphenyl)boronicacid)

(4-Pentyloxyphenyl)boronic acid is a boronic acid derivative featuring a pentyloxy substituent on the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, where it serves as a key intermediate for synthesizing biaryl structures due to its stability and reactivity under mild conditions. The pentyloxy group enhances solubility in organic solvents, facilitating handling in various synthetic applications. Its boronic acid moiety enables efficient transmetalation with palladium catalysts, making it valuable in pharmaceutical and materials science research. The compound is typically supplied with high purity, ensuring consistent performance in coupling reactions. Proper storage under inert conditions is recommended to maintain stability.
(4-pentyloxyphenyl)boronicacid structure
146449-90-3 structure
Product Name:(4-pentyloxyphenyl)boronicacid
CAS No:146449-90-3
MF:C11H17BO3
MW:208.061883687973
MDL:MFCD04039035
CID:64969
PubChem ID:354334281
Update Time:2025-05-26

(4-pentyloxyphenyl)boronicacid Chemical and Physical Properties

Names and Identifiers

    • (4-Pentyloxyphenyl)boronic acid
    • 4-(N-PENTYLOXY)BENZENEBORONIC ACID
    • 4-(N-PENTYLOXY)PHENYLBORONIC ACID
    • AKOS BRN-0164
    • 4-Pentyloxyphenylboronic Acid (contains varying amounts of Anhydride)
    • 4-n-Pentyloxybenzeneboronic acid
    • [4-(pentyloxy)phenyl]Boronic acid
    • 4-Pentyloxyphenylboronic acid
    • (4-pentoxyphenyl)boronic acid
    • BORONIC ACID,[4-(PENTYLOXY)PHENYL]- (9CI)
    • 4-Amyloxybenzeneboronic Acid (contains varying amounts of Anhydride)
    • 4-Amyloxyphenylboronic Acid (contains varying amounts of Anhydride)
    • 4-Pentyloxybenzeneboronic Acid (contains varying amounts of Anhydride)
    • 4-(pentyloxy)phenylboronic acid
    • Boronic acid, [4-(pentyloxy)phenyl]-
    • (4-Pentyloxyphenyl)boronicacid
    • PubChem9551
    • 4-pentoxyphenylboronic acid
    • 4-Amyloxyphenylboronic Acid
    • 4-pentoxy-phenylboronic acid
    • 4-Amyloxybenzeneboronic Acid
    • 4-n-pentoxyphenylboronic acid
    • 4-Pentyloxybenzeneboronic Acid
    • 4-n-Pentyloxybenzeneboron
    • DTXSID70405543
    • (4-Pentyloxyphenyl)boronic acid;4-(N-PENTYLOXY)PHENYLBORONIC ACID
    • 146449-90-3
    • CS-0152128
    • J-501461
    • SY042598
    • P2358
    • AB17294
    • AKOS004116175
    • H11895
    • AMY18500
    • MFCD04039035
    • FT-0658274
    • WHFKSJLAGACWMF-UHFFFAOYSA-N
    • PS-9736
    • Boronic acid, B-[4-(pentyloxy)phenyl]-
    • (4-pentoxyphenyl)boronic acid;4-(Pentyloxy)phenylboronic Acid
    • A808509
    • SCHEMBL1006706
    • DB-028992
    • (4-pentyloxyphenyl)boronicacid
    • MDL: MFCD04039035
    • Inchi: 1S/C11H17BO3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8,13-14H,2-4,9H2,1H3
    • InChI Key: WHFKSJLAGACWMF-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(B(O)O)=CC=1)CCCCC

Computed Properties

  • Exact Mass: 208.12700
  • Monoisotopic Mass: 208.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Density: 1.06
  • Melting Point: 80°C(lit.)
  • Boiling Point: 355.3 °C at 760 mmHg
  • Flash Point: 355.3 °C at 760 mmHg
  • PSA: 49.69000
  • LogP: 0.93540

(4-pentyloxyphenyl)boronicacid Security Information

(4-pentyloxyphenyl)boronicacid Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(4-pentyloxyphenyl)boronicacid Production Method

(4-pentyloxyphenyl)boronicacid Suppliers

Amadis Chemical Company Limited
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(CAS:146449-90-3)(4-pentyloxyphenyl)boronicacid
Order Number:A808509
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:49
Price ($):266.0
Email:sales@amadischem.com

Additional information on (4-pentyloxyphenyl)boronicacid

Introduction to (4-Pentyloxyphenyl)boronic Acid (CAS No. 146449-90-3)

(4-Pentyloxyphenyl)boronic acid (CAS No. 146449-90-3) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique structure, which combines a pentyloxy substituent with a boronic acid functional group. This combination endows the compound with a range of valuable properties, making it an essential reagent in various chemical reactions and applications.

The chemical structure of (4-pentyloxyphenyl)boronic acid consists of a phenyl ring substituted with a pentyloxy group at the 4-position and a boronic acid moiety. The pentyloxy group provides lipophilic character, which can influence the compound's solubility and reactivity in different solvents. The boronic acid functional group, on the other hand, is highly reactive and can participate in a variety of chemical transformations, including Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.

In medicinal chemistry, (4-pentyloxyphenyl)boronic acid has been explored for its potential applications in drug discovery and development. The boronic acid functional group can form reversible covalent bonds with certain biological targets, such as enzymes and receptors, making it useful for the design of prodrugs and reversible inhibitors. Recent studies have shown that compounds containing boronic acids can exhibit selective inhibition of specific enzymes, which is crucial for developing targeted therapies for various diseases.

One notable application of (4-pentyloxyphenyl)boronic acid is in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction is widely used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. The high reactivity and stability of (4-pentyloxyphenyl)boronic acid make it an excellent choice for this type of reaction, allowing for the efficient synthesis of complex molecules with high yields and purity.

Recent advancements in materials science have also highlighted the potential of (4-pentyloxyphenyl)boronic acid. The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or improved mechanical strength. For example, researchers have developed novel polymer-based materials using (4-pentyloxyphenyl)boronic acid as a cross-linking agent, resulting in materials with superior performance characteristics.

In addition to its applications in organic synthesis and materials science, (4-pentyloxyphenyl)boronic acid has been studied for its environmental applications. The compound's ability to form stable complexes with certain metal ions makes it useful for environmental remediation processes, such as the removal of heavy metals from contaminated water sources. This property has led to the development of new methods for water purification and treatment using (4-pentyloxyphenyl)boronic acid-based materials.

The synthesis of (4-pentyloxyphenyl)boronic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxyacetophenone with pentanol to form 4-pentyloxyacetophenone, followed by conversion to the corresponding boronic acid using borane-tetrahydrofuran complex or other suitable reagents. This synthetic method provides a reliable and scalable approach to producing high-quality (4-pentyloxyphenyl)boronic acid for various applications.

The safety and handling of (4-pentyloxyphenyl)boronic acid are important considerations for researchers and industrial users. While the compound is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize any potential risks. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling the compound, and it should be stored in a cool, dry place away from incompatible substances.

In conclusion, (4-pentyloxyphenyl)boronic acid (CAS No. 146449-90-3) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and environmental remediation. Its unique chemical structure and reactivity make it an essential reagent in various chemical processes and research areas. As ongoing research continues to uncover new applications and properties of this compound, its importance in the scientific community is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:146449-90-3)(4-pentyloxyphenyl)boronicacid
A808509
Purity:99%
Quantity:100g
Price ($):266.0
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